molecular formula C20H20FN3O4S B2380389 5-fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1021075-74-0

5-fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2380389
CAS No.: 1021075-74-0
M. Wt: 417.46
InChI Key: GHMLCAVHGIVMFK-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a fluorinated benzene ring, a methoxy group, a sulfonamide group, and a pyridazinone moiety. Its unique structure suggests it may have interesting biological activities, making it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyridazinone in the presence of a palladium catalyst.

    Attachment of the Propyl Chain: The propyl chain can be attached through an alkylation reaction using a suitable alkyl halide.

    Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety can be synthesized by reacting the appropriate sulfonyl chloride with an amine under basic conditions.

    Final Coupling: The final coupling step involves linking the pyridazinone derivative with the benzenesulfonamide derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include 5-fluoro-2-methoxybenzoic acid derivatives.

    Reduction: Products may include 5-fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide derivatives with reduced sulfonamide groups.

    Substitution: Products may include derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors.

Medicine

In medicinal chemistry, 5-fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide may be investigated for its potential therapeutic effects. It could be explored as a candidate for the treatment of various diseases, particularly those involving inflammation or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The fluorine atom and methoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxybenzenesulfonamide: Lacks the pyridazinone and propyl groups, making it less complex.

    2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-fluoro-2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide derivatives: Variations in the substituents on the benzene ring or the pyridazinone moiety can lead to different properties and activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-28-18-10-8-16(21)14-19(18)29(26,27)22-12-5-13-24-20(25)11-9-17(23-24)15-6-3-2-4-7-15/h2-4,6-11,14,22H,5,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMLCAVHGIVMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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